

Dimethyl fumarate stability and storage conditions for research labs

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Compound of Interest

Compound Name: Dimethyl Fumarate

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Application Notes and Protocols for Dimethyl Fumarate in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl fumarate (DMF) is a methyl ester of fumaric acid with immunomodulatory and anti-inflammatory properties. It is utilized in research to investigate its therapeutic potential, particularly in models of multiple sclerosis and psoriasis. The mechanism of action is primarily attributed to its active metabolite, monomethyl fumarate (MMF), which activates the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and inhibits the Nuclear Factor kappa B (NF- κ B) signaling pathway.[1][2][3][4] Given its reactivity and susceptibility to hydrolysis, proper storage and handling are critical to ensure the integrity and reproducibility of experimental results.[5][6][7] These application notes provide detailed protocols for the storage, handling, and stability assessment of DMF in a laboratory setting.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₆ H ₈ O ₄	[8]
Molecular Weight	144.13 g/mol	[8]
Appearance	White crystalline solid	[8]
Melting Point	102-106 °C	[9]
Boiling Point	192-193 °C	[9]
Solubility (approx.)	Ethanol: 2 mg/mL, DMSO: 5 mg/mL, Dimethylformamide (DMF): 12 mg/mL	[8]

Storage and Handling

Proper storage and handling of **dimethyl fumarate** are essential to prevent degradation and ensure the safety of laboratory personnel.

Storage Conditions

To maintain the stability of **dimethyl fumarate**, the following storage conditions are recommended:

Form	Storage Temperature	Duration	Notes
Solid (Powder)	-20°C	≥ 4 years	For long-term storage. [8]
Room Temperature	< 2 weeks	Acceptable for short-term, such as during shipping.[9]	
Stock Solution (in organic solvent)	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles. Purge with an inert gas before sealing.[4][8]
Aqueous Solution	2-8°C	≤ 24 hours	Not recommended for storage beyond one day due to rapid hydrolysis.[8]

Handling Precautions

Dimethyl fumarate is a hazardous substance and should be handled with care. Adherence to the following safety guidelines is mandatory:

- **Personal Protective Equipment (PPE):** Always wear appropriate PPE, including a lab coat, safety goggles with side shields, and nitrile gloves.[9][10][11]
- **Ventilation:** Handle solid DMF and concentrated stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9][10]
- **Avoid Contact:** Prevent contact with skin, eyes, and mucous membranes. In case of contact, rinse the affected area thoroughly with water.[10][11]
- **Spills:** In the event of a spill, clean the area immediately. For solid spills, sweep up the material and place it in a suitable container for disposal. Avoid generating dust.[12] For liquid spills, absorb with an inert material and dispose of it as hazardous waste.[9]

- Disposal: Dispose of **dimethyl fumarate** and its containers in accordance with local, state, and federal regulations.^[10]

Stability Profile

Dimethyl fumarate is susceptible to degradation, primarily through hydrolysis, which is significantly influenced by pH.

pH-Dependent Hydrolysis

Studies have shown that DMF is highly susceptible to hydrolysis under both acidic and alkaline conditions.^{[5][6][7]} The primary degradation products are monomethyl fumarate (MMF) and fumaric acid.^[13] The stability of DMF in aqueous solutions decreases in the following order of pH: $7 > 5 > 3 > 1 > 9$.^{[5][7]}

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods. Results from such studies indicate that DMF is labile under acidic, basic, and oxidative stress conditions, while being relatively stable under thermal and photolytic stress.^{[14][15]}

Experimental Protocols

The following protocols provide a framework for preparing and analyzing **dimethyl fumarate** in a research setting.

Protocol for Preparation of Stock Solutions

This protocol describes the preparation of a 100 mM stock solution of **dimethyl fumarate** in dimethyl sulfoxide (DMSO).

- Materials:
 - **Dimethyl fumarate** (solid)
 - Anhydrous DMSO
 - Inert gas (e.g., argon or nitrogen)

- Sterile, amber glass vials with screw caps
- Calibrated analytical balance
- Vortex mixer
- Procedure:
 1. Allow the container of solid **dimethyl fumarate** to equilibrate to room temperature before opening to prevent condensation.
 2. Weigh out 14.41 mg of **dimethyl fumarate** and transfer it to a sterile amber glass vial.
 3. Add 1.0 mL of anhydrous DMSO to the vial.
 4. Cap the vial and vortex thoroughly until the solid is completely dissolved.
 5. Purge the headspace of the vial with an inert gas for 10-15 seconds.
 6. Tightly seal the vial and label it with the compound name, concentration, solvent, and date of preparation.
 7. Store the stock solution at -80°C.

Protocol for Stability-Indicating RP-HPLC Analysis

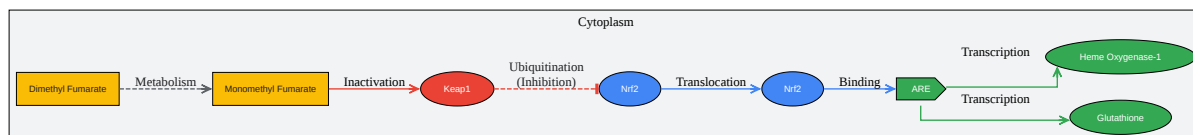
This protocol outlines a general method for the analysis of **dimethyl fumarate** and its primary degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

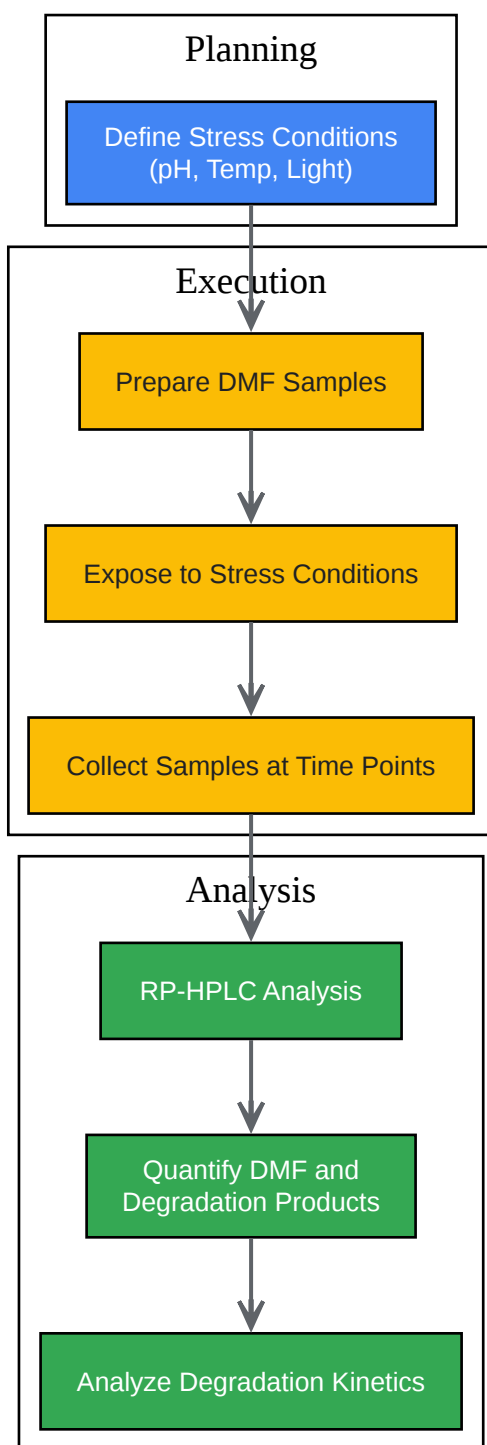
- Instrumentation and Materials:
 - HPLC system with a UV detector
 - C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
 - Mobile Phase A: 0.1% Phosphoric acid in water
 - Mobile Phase B: Acetonitrile or Methanol

- **Dimethyl fumarate** reference standard
- Monomethyl fumarate and fumaric acid reference standards (if available)
- Chromatographic Conditions (Example):
 - Mobile Phase: Isocratic elution with a mixture of Mobile Phase A and Mobile Phase B (e.g., 40:60 v/v).^{[5][6]}
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 25°C
 - Detection Wavelength: 210 nm
 - Injection Volume: 10 µL
- Procedure:
 1. Prepare the mobile phase and degas it thoroughly.
 2. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
 3. Prepare a series of calibration standards of **dimethyl fumarate** in the mobile phase.
 4. Prepare samples for analysis by diluting the stock solution or experimental samples to an appropriate concentration within the calibration range.
 5. Inject the standards and samples onto the HPLC system.
 6. Identify and quantify **dimethyl fumarate** and its degradation products by comparing their retention times and peak areas to those of the reference standards.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows can aid in understanding the broader context of **dimethyl fumarate** research.





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